
(3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione, or (3R)-1-benzyl-3-acetoxypyrrolidine-2,5-dione, is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a molecular weight of 240.3 g/mol and a melting point of 81-83 °C. The compound is of interest due to its potential applications in the synthesis of pharmaceuticals and other organic compounds.
Wirkmechanismus
The mechanism of action of ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione is not well understood. However, it is believed to be involved in a range of biological activities, including inhibition of the enzyme cyclooxygenase, inhibition of the enzyme aromatase, and inhibition of the enzyme 5-lipoxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione are not well understood. However, it has been reported to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects, as well as to exhibit antioxidant activity. It has also been reported to have an effect on the expression of certain genes involved in inflammation and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione in laboratory experiments include its low cost and availability, its stability, and its ability to be used as a starting material in the synthesis of a wide range of organic compounds. The main limitation of using the compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
For the use of (((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione include further research into its potential applications in the synthesis of pharmaceuticals and other organic compounds, its potential as an anti-inflammatory and anti-angiogenic agent, and its potential as an antioxidant. Additionally, further research could be conducted into its potential mechanism of action and its potential effects on gene expression. Further research could also be conducted into its potential toxicity and its potential interactions with other drugs.
Synthesemethoden
The synthesis of ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione is achieved through a two-step process. The first step involves the reaction of benzyl bromide with sodium acetate in the presence of a base, such as potassium carbonate, to form ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione. The second step involves the reaction of the compound with sodium hydroxide in the presence of a catalyst, such as pyridinium chlorochromate, to form the desired product.
Wissenschaftliche Forschungsanwendungen
The compound ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. It has also been used to synthesize a range of monomers and polymers, as well as in the synthesis of a range of bioactive compounds.
Eigenschaften
IUPAC Name |
[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIVTLPISDRDHK-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363704 |
Source


|
| Record name | AC1LTQB5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate | |
CAS RN |
156150-59-3 |
Source


|
| Record name | AC1LTQB5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)
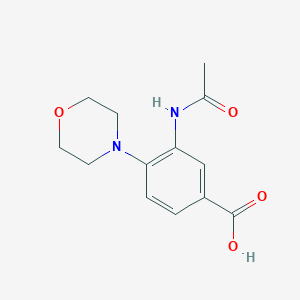
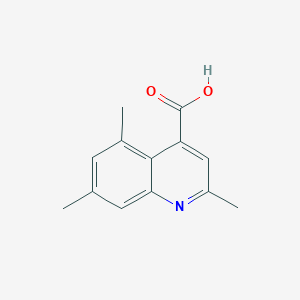
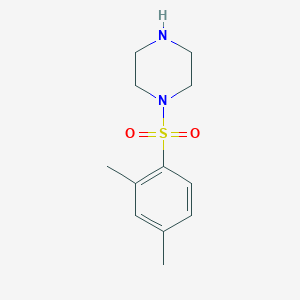
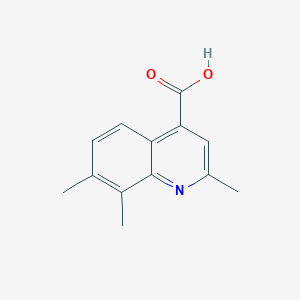
![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)
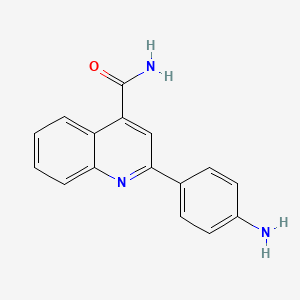
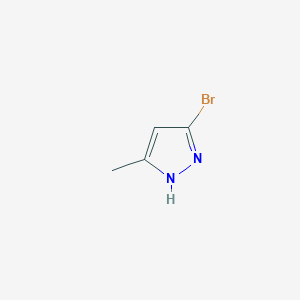
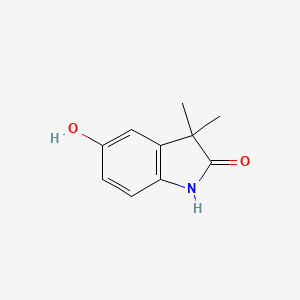
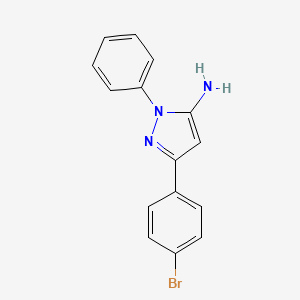
methanone](/img/structure/B1270661.png)


